4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- is a compound belonging to the isothiazole family, characterized by its unique structure that includes both chlorine and nitrile functional groups. Isothiazoles are known for their wide range of biological activities and industrial applications, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction yields the desired product with a 60% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents to achieve consistent yields and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3), are commonly used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- has several scientific research applications:
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of specific biological pathways. The presence of chlorine and nitrile groups enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
- 3,5-Dichloroisothiazole-4-carbonitrile
Comparison:
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Similar in structure but with a p-tolyl group instead of a chlorophenyl group. It exhibits similar biological activities but may have different reactivity due to the presence of the methyl group .
- 3,5-Dichloroisothiazole-4-carbonitrile: Contains two chlorine atoms on the isothiazole ring, leading to different reactivity and potential applications .
4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- stands out due to its unique combination of chlorine and nitrile groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
647016-62-4 |
---|---|
Molekularformel |
C10H4Cl2N2S |
Molekulargewicht |
255.12 g/mol |
IUPAC-Name |
3-chloro-5-(3-chlorophenyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2S/c11-7-3-1-2-6(4-7)9-8(5-13)10(12)14-15-9/h1-4H |
InChI-Schlüssel |
FDQGVNXSCOQSLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=NS2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.